molecular formula C6H11ClO B6168047 1-chloro-5-methoxypent-2-ene CAS No. 285124-84-7

1-chloro-5-methoxypent-2-ene

Cat. No.: B6168047
CAS No.: 285124-84-7
M. Wt: 134.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-5-methoxypent-2-ene is an organic compound with the molecular formula C6H11ClO It is a chlorinated ether with a pentene backbone, characterized by the presence of a chlorine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-5-methoxypent-2-ene can be synthesized through various synthetic routes. One common method involves the reaction of 5-methoxypent-2-ene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically takes place under anhydrous conditions and requires a suitable solvent like dichloromethane (CH2Cl2) to facilitate the reaction. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-5-methoxypent-2-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (RO-).

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The double bond in the pentene backbone can be reduced to form saturated compounds using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Major Products Formed

    Substitution: Formation of 5-methoxypent-2-ol or 5-methoxypent-2-amine.

    Oxidation: Formation of 5-methoxypent-2-al or 5-methoxypentanoic acid.

    Reduction: Formation of 1-chloro-5-methoxypentane.

Scientific Research Applications

1-chloro-5-methoxypent-2-ene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used as a solvent or as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-chloro-5-methoxypent-2-ene depends on its specific application. In chemical reactions, the chlorine atom and methoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

1-chloro-5-methoxypent-2-ene can be compared with other similar compounds such as:

    1-chloro-5-methoxypentane: Lacks the double bond present in this compound, resulting in different reactivity and applications.

    1-chloro-5-hydroxypent-2-ene:

    1-bromo-5-methoxypent-2-ene: Similar structure but with a bromine atom instead of chlorine, which can affect the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

285124-84-7

Molecular Formula

C6H11ClO

Molecular Weight

134.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.